molecular formula C20H19N7O2 B2719291 (2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034280-36-7

(2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

Katalognummer: B2719291
CAS-Nummer: 2034280-36-7
Molekulargewicht: 389.419
InChI-Schlüssel: ZNVYUTWCDWUKMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a novel, synthetically designed small molecule of high interest for basic research and early drug discovery. This compound features a complex heterocyclic architecture, combining a 2-hydroxyquinoline moiety with a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine group, linked through a piperazine carbamate. This specific molecular framework suggests potential for targeted protein interaction, with similar hybrid structures being explored as potent and selective inhibitors of various kinase targets . The inclusion of a piperazine linker is a common and effective strategy in medicinal chemistry to optimize physicochemical properties and binding affinity . Researchers can utilize this compound as a chemical probe to investigate signaling pathways in oncology, with a particular focus on hematological malignancies and solid tumors. The structural motif is reminiscent of other advanced investigational compounds, indicating its potential application in high-value cancer research . As with all research chemicals, this product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all materials according to their institutional biosafety guidelines. Specific data regarding solubility, stability, and in vitro/in vivo activity for this exact compound should be empirically determined by the investigator.

Eigenschaften

IUPAC Name

4-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2/c1-13-23-24-19-18(21-6-7-27(13)19)25-8-10-26(11-9-25)20(29)15-12-17(28)22-16-5-3-2-4-14(15)16/h2-7,12H,8-11H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVYUTWCDWUKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC(=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound (2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone , with the CAS number 2034280-36-7 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly focusing on antibacterial properties and other pharmacological effects.

Structural Characteristics

The molecular formula of the compound is C20H19N7O2C_{20}H_{19}N_{7}O_{2}, with a molecular weight of 389.4 g/mol . The structure incorporates a quinoline moiety linked to a triazolo-pyrazine derivative through a piperazine ring, which is significant for its biological activity.

PropertyValue
Molecular Formula C20H19N7O2
Molecular Weight 389.4 g/mol
CAS Number 2034280-36-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline and triazolo-pyrazine structures. Various methodologies have been employed to optimize yield and purity, often involving techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. In vitro evaluations have shown that compounds similar to (2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone exhibit significant activity against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antibacterial mechanism is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication and transcription in bacteria. This inhibition disrupts bacterial cell division and survival.
  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have demonstrated MIC values comparable to standard antibiotics. For instance, related triazolo derivatives showed MICs ranging from 16 µg/mL to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Other Pharmacological Activities

Beyond antibacterial effects, derivatives of this compound class have exhibited various biological activities:

  • Antifungal Activity : Some studies indicate moderate antifungal properties against common pathogens.
  • Antidiabetic Effects : Certain triazolo derivatives are noted for their potential in managing type II diabetes by inhibiting dipeptidyl peptidase IV (DPP-IV) .
  • Anticancer Potential : The quinoline moiety is often linked with anticancer activity due to its ability to inhibit specific kinases involved in cancer cell proliferation .

Case Studies

Several research articles have documented the synthesis and biological evaluation of similar compounds:

  • Study on Antibacterial Properties : A study synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial activity using microbroth dilution methods. Compounds were found to be effective against E. coli and S. aureus, with some exhibiting superior activity compared to established antibiotics like ampicillin .
  • Pharmacological Profiling : Another investigation focused on the pharmacological profile of related quinoline derivatives, highlighting their potential as multifunctional agents in treating infectious diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Analogues

  • 3-[(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]-2-methyl-1,4-dihydroquinolin-4-one Structural Similarity: Shares a 2-methylquinolin-4-one core but replaces the triazolo-pyrazine-piperazine moiety with a pyrazolone group. Database Presence: Absent in PubChem/ChemBl, indicating both compounds are novel . Synthetic Pathway: Prepared via Michael addition reactions, similar to triazolo-pyrazinone derivatives .
  • 8-Amino-6-(benzylpiperazin-1-yl)phenyl)-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-(2H)one Key Differences: Retains the triazolo-pyrazine core but substitutes the quinoline group with a benzylpiperazinyl-phenyl system. Synthesis: Requires refluxing with benzyl chloride and triethylamine, yielding solids after solvent evaporation .

Functional Group Analogues

  • Hydroxy-Substituted 8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one Derivatives Example: 8-Amino-6-(3,5-di-tert-butyl-4-methoxyphenyl)-2-phenyl-triazolo-pyrazinone (Compound 73) .
  • Spectral Data : 1H-NMR (DMSO-d6) peaks at δ 1.44 (s, 18H, tBu), 3.66 (s, 3H, CH3), and aromatic signals between δ 7.35–8.08 .
  • Melting Point: 263–264°C (2-methoxyethanol solvent) . Comparison: The target compound lacks bulky tert-butyl groups but incorporates a hydroxyquinoline group, which may enhance solubility or receptor binding.

Research Findings and Gaps

  • Biological Activity: Analogous triazolo-pyrazinones exhibit adenosine receptor affinity, suggesting possible shared targets .
  • Synthetic Challenges : Piperazine-linked triazolo-pyrazine synthesis often requires prolonged reflux (24–48 hours) and anhydrous conditions, which may apply to the target compound .

Q & A

Q. What are the recommended synthetic strategies for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step routes starting with the quinoline core, followed by functionalization and coupling with the triazolopyrazine-piperazine moiety. Key steps include:

  • Quinoline core preparation : Use Friedländer or Pfitzinger reactions, with catalysts like Lewis acids (e.g., ZnCl₂) .
  • Triazolopyrazine-piperazine coupling : Employ nucleophilic substitution or reductive amination under controlled pH (6–8) and solvents like DMF or ethanol at 60–80°C .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or preparative HPLC (C18 column, acetonitrile/water gradient) .
    Optimize yields by adjusting reaction time (12–24 hr) and monitoring progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C-NMR in DMSO-d₆ to confirm quinoline hydroxyl (δ 10.2–10.5 ppm) and piperazine methyl (δ 2.3–2.5 ppm) groups .
  • HPLC : Purity >98% using a C18 column (λ = 254 nm, retention time ~12 min) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 447.18) .
  • X-ray crystallography : Resolve stereochemistry for crystalline derivatives .

Q. How can preliminary biological activity be evaluated?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC₅₀ determination) .
  • Antimicrobial screening : Agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Assess kinase or protease inhibition (e.g., EGFR) using fluorogenic substrates .

Advanced Research Questions

Q. How to resolve contradictions between theoretical and experimental bioactivity data?

Discrepancies (e.g., predicted vs. observed IC₅₀) may arise from:

  • Compound purity : Re-characterize via HPLC/NMR to exclude impurities .
  • Assay variability : Repeat assays with standardized protocols (e.g., ATP levels in kinase assays) .
  • Solubility limitations : Use DMSO/cosolvent systems (e.g., PEG-400) to enhance bioavailability .
  • Computational model refinement : Incorporate solvation effects or 3D-QSAR to improve predictive accuracy .

Q. What methodologies enhance reaction yield and selectivity during scale-up?

  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps .
  • Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hr vs. 24 hr) for coupling steps .
  • In-line analytics : Use FTIR or ReactIR to monitor intermediates in real time .

Q. How can QSAR models guide structural optimization?

  • Descriptor selection : Use logP, polar surface area, and H-bond donors from tools like MOE or Schrödinger .
  • Activity cliffs : Identify substituents (e.g., fluorination at C6 of quinoline) that disproportionately affect IC₅₀ .
  • ADMET profiling : Predict metabolic stability (e.g., CYP3A4 inhibition) to prioritize analogs .

Q. What strategies elucidate the compound’s mechanism of action?

  • Molecular docking : Target kinases (e.g., PI3Kγ) using AutoDock Vina; validate with mutagenesis studies .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis) post-treatment .

Q. How to address solubility challenges in pharmacological assays?

  • Salt formation : Synthesize hydrochloride salts via HCl/EtOAc .
  • Nanoparticle formulation : Use PLGA encapsulation (particle size ~150 nm) to enhance aqueous dispersion .
  • Co-solvents : 10% β-cyclodextrin in PBS for in vivo studies .

Q. How to validate structural discrepancies between computational and experimental data?

  • Cross-technique validation : Compare X-ray crystallography (bond lengths) with DFT-optimized geometries .
  • Dynamic NMR : Assess conformational flexibility in solution (e.g., piperazine ring inversion) .
  • EPR spectroscopy : Detect radical intermediates in oxidation reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.